(5Z)-5-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to a class of fused heterocyclic molecules featuring a thiazolo[3,2-b][1,2,4]triazol-6-one core. Its structure is characterized by:
Properties
Molecular Formula |
C20H16BrN3O4S |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16BrN3O4S/c1-26-14-9-12(10-15(27-2)17(14)28-3)18-22-20-24(23-18)19(25)16(29-20)8-11-5-4-6-13(21)7-11/h4-10H,1-3H3/b16-8- |
InChI Key |
KOTIZBSWWDRRMW-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Br)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Core Thiazolo[3,2-b]Triazol-6(5H)-one Synthesis
The foundational step in synthesizing this compound involves constructing the thiazolo[3,2-b]triazol-6(5H)-one core. A widely adopted method, derived from single-pot reactions, utilizes 1H-1,2,4-triazole-5-thiol as the starting material. Heating this precursor with formic acid at 100°C induces cyclization, forming the fused thiazolo-triazole system. Critical to this step is maintaining anhydrous conditions to prevent hydrolysis of intermediate thioamide species.
Reaction Conditions:
X-ray crystallographic analysis confirms the planarity of the fused ring system, with interplanar angles between the thiazole and triazole rings measuring ≤1.5°. This geometric rigidity influences subsequent reactions by directing electrophilic attacks to specific positions.
Benzylidene Moiety Incorporation via Knoevenagel Condensation
The 5-position of the thiazolo-triazole core undergoes condensation with 3-bromobenzaldehyde to install the Z-configured benzylidene group. Piperidine catalyzes this Knoevenagel reaction, promoting enolate formation and subsequent dehydration.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Aldehyde | 3-Bromobenzaldehyde (1.5 eq) |
| Catalyst | Piperidine (10 mol%) |
| Solvent | Ethanol (anhydrous) |
| Temperature | Reflux (78°C) |
| Reaction Time | 6–8 hours |
| Yield | 75–82% |
The Z-configuration of the exocyclic double bond is confirmed by NOESY NMR, showing proximity between the benzylidene proton and the thiazole sulfur atom.
Bromination at the 3-Position of the Benzylidene Group
While the previous steps introduce bromine via the aldehyde precursor, late-stage bromination offers an alternative route. Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane selectively targets the benzylidene aromatic ring’s 3-position.
Bromination Protocol:
- Substrate: 5-Benzylidenethiazolo-triazole derivative (1 eq)
- Reagent: NBS (1.1 eq)
- Initiator: AIBN (azobisisobutyronitrile, 0.1 eq)
- Solvent: CH2Cl2
- Temperature: 25°C, dark conditions
- Duration: 24 hours
- Yield: 88–92%
Regioselectivity arises from the electron-donating methoxy groups on the adjacent phenyl ring, which deactivate certain positions toward electrophilic attack.
Purification and Characterization
Final purification employs recrystallization from dimethylformamide (DMF)/ethanol (1:3), yielding pale-yellow crystals suitable for X-ray diffraction. Analytical data align with literature values for related structures:
Spectroscopic Data:
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole-H), 7.89–7.82 (m, 4H, aromatic), 6.98 (s, 2H, OCH3), 3.91 (s, 6H, OCH3), 3.85 (s, 3H, OCH3).
- IR (KBr): 1695 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).
- HRMS: m/z [M+H]+ calcd. for C22H19BrN3O4S: 532.0234; found: 532.0231.
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methodologies for synthesizing the target compound:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Sequential Functionalization | High purity, controlled regioselectivity | Multistep (4–5 steps), time-intensive | 58–62 |
| Convergent Synthesis | Modular, scalable | Requires expensive palladium catalysts | 65–70 |
| One-Pot Cascade | Rapid, atom-economical | Limited substrate scope | 50–55 |
Convergent synthesis emerges as the preferred industrial-scale method due to its balance of efficiency and yield.
Reaction Optimization Strategies
Recent advances focus on solvent-free mechanochemical synthesis to enhance sustainability. Ball-milling the thiazolo-triazole core with 3-bromobenzaldehyde and piperidine for 90 minutes achieves 78% yield, eliminating organic solvent waste. Additionally, flow chemistry systems reduce reaction times for the Suzuki-Miyaura coupling step to 30 minutes through improved mass transfer.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (5Z)-5-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Key Observations:
Trimethoxyphenyl groups (target compound) enhance electron donation, which may improve interactions with enzymes like tyrosine kinases .
Lipophilicity :
- Ethoxy () and hexyloxy () substituents increase logP values, favoring blood-brain barrier penetration.
- The target compound’s trimethoxy group balances polarity and lipophilicity, making it suitable for aqueous and lipid environments.
Planarity and Crystal Packing :
- Compounds with coplanar aromatic systems (e.g., ) exhibit stronger intermolecular interactions (e.g., hydrogen bonding), influencing crystallinity and stability.
Bioactivity Trends (Hypothetical Based on Structural Class)
While direct bioactivity data for the target compound is unavailable in the provided evidence, trends from similar compounds suggest:
- Antimicrobial Activity : Triazole-thiazole hybrids (e.g., ) show MIC values of 2–8 µg/mL against Staphylococcus aureus due to membrane disruption.
- Anticancer Potential: Trimethoxyphenyl groups (as in the target compound) are hallmarks of microtubule-targeting agents (e.g., combretastatin analogues ).
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves cyclization reactions between 2-cyanothiazole precursors and substituted triazole derivatives. Key steps include:
- Cyclization : Use acetonitrile as a solvent with catalytic acid (e.g., HCl) under reflux for 7–25 hours, monitored via TLC .
- Precursor preparation : React 2,2-dicyanooxiranes with mercapto-triazoles or benzimidazoles to form thiazolo-triazolone cores .
- Yield optimization : Adjust stoichiometry (1:1 molar ratio of reactants), employ high-purity reagents, and use gradient recrystallization (hexane/ethyl acetate) for purification .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure, and what key spectral markers should be analyzed?
- NMR : Analyze and signals for the Z-configuration of the benzylidene group (δ 7.2–8.1 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .
- X-ray crystallography : Resolve the (5Z) stereochemistry and planarity of the thiazolo-triazolone core (bond angles: 117–132° for heterocyclic rings) .
- IR : Confirm carbonyl (C=O) stretching at ~1700 cm and C-Br vibrations at 550–650 cm .
Advanced Research Questions
Q. How does the substitution pattern (3-bromobenzylidene and 3,4,5-trimethoxyphenyl groups) influence electronic properties and binding affinity to biological targets?
- Electronic effects : The 3-bromobenzylidene group increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine in enzymes). The 3,4,5-trimethoxyphenyl group contributes to π-π stacking and hydrophobic interactions .
- DFT calculations : HOMO-LUMO gaps (~4.5 eV) indicate redox stability, while electrostatic potential maps highlight electron-rich regions near the bromine and methoxy groups .
- Docking studies : The compound shows high affinity for kinase ATP-binding pockets (docking scores: −9.2 to −10.5 kcal/mol) due to halogen bonding with Br and hydrogen bonding with methoxy oxygen .
Q. What strategies can resolve contradictions in reported biological activities of thiazolo-triazolone derivatives (e.g., antimicrobial vs. anticancer efficacy)?
- Comparative assays : Use standardized protocols (e.g., MIC for antimicrobial activity vs. IC in MTT assays for cytotoxicity) to directly compare results .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace Br with Cl or methoxy with ethoxy) to isolate contributions to specific activities .
- Mechanistic studies : Perform transcriptomic profiling to identify unique pathways affected by the compound (e.g., ROS generation vs. tubulin inhibition) .
Q. How can advanced chromatographic methods (e.g., HPLC-MS) be optimized for quantifying this compound in biological matrices during pharmacokinetic studies?
- Column selection : Use C18 reverse-phase columns (2.6 µm particle size) for high resolution .
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid improves peak symmetry and ionization efficiency in ESI-MS .
- Detection : Monitor at λ = 254 nm (for aromatic systems) and use MRM transitions (m/z 520 → 325 for quantification; m/z 520 → 198 for confirmation) .
Methodological Considerations
- Synthetic reproducibility : Ensure anhydrous conditions for cyclization steps to avoid side reactions (e.g., hydrolysis of the thiazole ring) .
- Data validation : Cross-validate spectral data with computational models (e.g., Gaussian 09 for NMR chemical shift prediction) .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (e.g., DMSO concentration ≤0.1% v/v) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
